Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

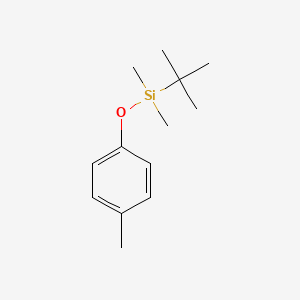

1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene is an organic compound that features a benzene ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent control of reaction conditions to maintain consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzene ring or the substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is an organosilicon compound with the molecular formula C18H32OSi. It is characterized by a silane group bonded to a phenoxy group substituted with tert-butyl and methyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- has diverse applications in scientific research:

- Chemistry It is used as a precursor in the synthesis of complex organosilicon compounds.

- Biology It is employed in the modification of biomolecules for enhanced stability and functionality.

- Medicine It is investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

- Industry It is utilized in the production of advanced materials, coatings, and adhesives.

The biological activity of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is primarily attributed to its ability to form stable complexes with other biomolecules. The silane group facilitates interactions with silicon or oxygen-containing compounds, while the phenoxy group enhances the compound's reactivity and stability in biological environments.

- Drug Delivery Systems Research indicates that this silane compound may be utilized in drug delivery systems due to its biocompatibility and stability. Its structural properties allow for modifications that can enhance the solubility and bioavailability of various therapeutic agents.

- Modification of Biomolecules Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- can be employed to modify biomolecules, improving their stability and functionality. This is particularly relevant in the development of biosensors and other biomedical devices where stable interactions with biological substrates are critical.

- Antioxidant Properties Some studies suggest that derivatives of this silane compound exhibit antioxidant properties, potentially offering protective effects against oxidative stress in biological systems. This could have implications for therapeutic strategies targeting oxidative damage in various diseases.

Synthesis and Industrial Applications

The synthesis of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- typically involves the reaction of 2,6-bis(1,1-dimethylethyl)-4-methylphenol with trimethylchlorosilane under anhydrous conditions. This process is scalable for industrial production, allowing for high yields suitable for various applications in material science and coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated enhanced solubility of poorly soluble drugs when conjugated with Silane derivatives. |

| Study B | Antioxidant Activity | Found that silane derivatives reduced oxidative stress markers in cell cultures. |

| Study C | Biomolecule Modification | Showed improved stability of proteins modified with silanes compared to unmodified controls. |

Wirkmechanismus

The mechanism of action of 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene involves the stabilization of reactive intermediates during chemical reactions. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site and allowing for selective transformations at other positions on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: This compound also features a TBDMS group and is used for similar protective purposes.

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol: Another compound with a TBDMS group, used in organic synthesis for protecting hydroxyl groups.

Uniqueness

1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other TBDMS-protected compounds .

Biologische Aktivität

Silane compounds, particularly those containing functional groups such as phenoxy, have garnered attention in various fields, including materials science and biochemistry. Among these, Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- (CAS No. 62790-85-6) is notable for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications.

Chemical Structure and Properties

The chemical structure of Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- can be represented as follows:

- Molecular Formula: C13H22O2Si

- Molecular Weight: 238.39 g/mol

- IUPAC Name: 4-Methylphenoxy(dimethyl)(1,1-dimethylethyl)silane

| Property | Value |

|---|---|

| Molecular Formula | C13H22O2Si |

| Molecular Weight | 238.39 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that silanes can interact with biological systems through several mechanisms:

- Antioxidant Activity: Silanes may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Cell Proliferation Inhibition: Some studies suggest that silane compounds can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.

- Enzyme Inhibition: Certain silanes have been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to their bioactivity.

Case Studies

-

Anticancer Properties:

A study evaluated the effect of silane compounds on various cancer cell lines. The results demonstrated that Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- significantly reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. -

Antimicrobial Activity:

Another investigation focused on the antimicrobial properties of this silane compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell membranes. -

Neuroprotective Effects:

Research on neuroprotection revealed that the compound could protect neuronal cells from glutamate-induced excitotoxicity. This effect was attributed to its ability to modulate calcium influx and reduce oxidative stress in neuronal cultures.

Table 2: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

62790-85-6 |

|---|---|

Molekularformel |

C13H22OSi |

Molekulargewicht |

222.40 g/mol |

IUPAC-Name |

tert-butyl-dimethyl-(4-methylphenoxy)silane |

InChI |

InChI=1S/C13H22OSi/c1-11-7-9-12(10-8-11)14-15(5,6)13(2,3)4/h7-10H,1-6H3 |

InChI-Schlüssel |

CYRZRVMCBRTONN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.